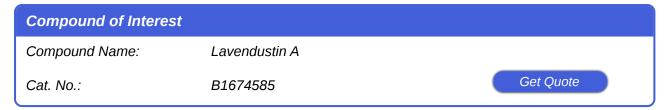


Lavendustin A for In Vivo Animal Studies: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

Application Notes Introduction

Lavendustin A is a potent, cell-permeable inhibitor of protein tyrosine kinases (PTKs), originally isolated from Streptomyces griseolavendus. It demonstrates high selectivity for the Epidermal Growth Factor Receptor (EGFR) associated tyrosine kinase, making it a valuable tool for investigating signal transduction pathways mediated by this receptor and others. Its utility extends to various in vivo models, particularly in the fields of oncology, neuroscience, and angiogenesis research. These notes provide an overview and detailed protocols for the application of **Lavendustin A** in preclinical animal studies.

Mechanism of Action

Lavendustin A primarily exerts its inhibitory effect on the EGFR-associated tyrosine kinase.[1] EGFR is a receptor tyrosine kinase that, upon binding to its ligand (e.g., EGF), dimerizes and autophosphorylates its tyrosine residues. This phosphorylation event creates docking sites for various signaling proteins, initiating downstream cascades like the MAPK/ERK and PI3K/Akt pathways, which are crucial for cell proliferation, survival, and angiogenesis. **Lavendustin A** competitively blocks the ATP-binding site of the kinase domain, thereby preventing this initial autophosphorylation step and inhibiting all subsequent downstream signaling.

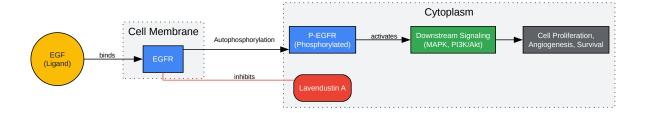


Methodological & Application

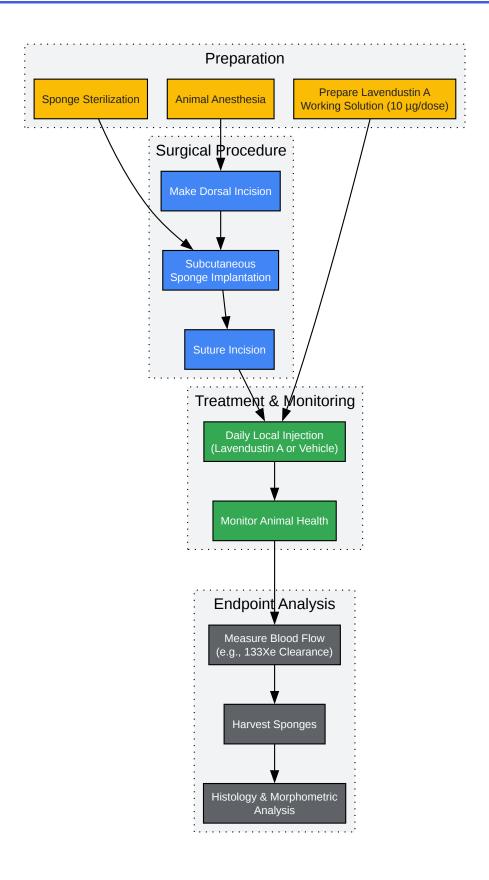
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The compound also shows inhibitory activity against the non-receptor tyrosine kinase p60c-src, albeit at a higher concentration.[1] It is highly selective, showing minimal inhibition against serine/threonine kinases such as Protein Kinase A (PKA), Protein Kinase C (PKC), and Phosphoinositide 3-kinase (PI3K).[1]









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References

- 1. Lavendustin A | CAS 125697-92-9 | RG 14355 | Tocris Bioscience [tocris.com]
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